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molecular formula C9H12Cl2N4 B8404553 3,5-Dichloro-6-(piperazin-1-yl)pyridin-2-amine

3,5-Dichloro-6-(piperazin-1-yl)pyridin-2-amine

Cat. No. B8404553
M. Wt: 247.12 g/mol
InChI Key: NXRWYPPOQTVDLE-UHFFFAOYSA-N
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Patent
US08362004B2

Procedure details

tert-butyl 4-(6-amino-3,5-dichloropyridin-2-yl)piperazine-1-carboxylate (110 mg, 0.305 mmol,) was treated with 50% TFA/DCM for 1 h, then drained and dried in vacuum to give 3,5-dichloro-6-(piperazin-1-yl)pyridin-2-amine (110 mg, 0.305 mmol). 1H-NMR (CD3OD-d4, 500 MHz): δ7.51 (1H, s), 3.51 (4H, m), 3.31 (4H, m).
Name
tert-butyl 4-(6-amino-3,5-dichloropyridin-2-yl)piperazine-1-carboxylate
Quantity
110 mg
Type
reactant
Reaction Step One
Name
TFA DCM
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:7]=[C:6]([N:8]2[CH2:13][CH2:12][N:11](C(OC(C)(C)C)=O)[CH2:10][CH2:9]2)[C:5]([Cl:21])=[CH:4][C:3]=1[Cl:22].C(O)(C(F)(F)F)=O.C(Cl)Cl>>[Cl:22][C:3]1[C:2]([NH2:1])=[N:7][C:6]([N:8]2[CH2:9][CH2:10][NH:11][CH2:12][CH2:13]2)=[C:5]([Cl:21])[CH:4]=1 |f:1.2|

Inputs

Step One
Name
tert-butyl 4-(6-amino-3,5-dichloropyridin-2-yl)piperazine-1-carboxylate
Quantity
110 mg
Type
reactant
Smiles
NC1=C(C=C(C(=N1)N1CCN(CC1)C(=O)OC(C)(C)C)Cl)Cl
Name
TFA DCM
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(C(F)(F)F)O.C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
dried in vacuum

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(=NC(=C(C1)Cl)N1CCNCC1)N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.305 mmol
AMOUNT: MASS 110 mg
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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